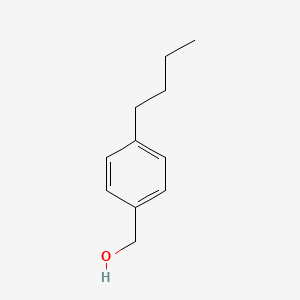

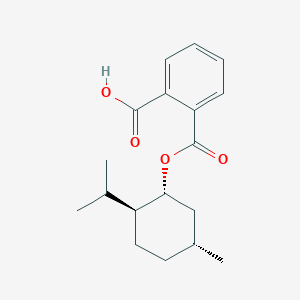

tert-butyl N-(3-chlorophenyl)carbamate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines3. However, the specific synthesis process for “tert-butyl N-(3-chlorophenyl)carbamate” is not detailed in the sources I found.

Molecular Structure Analysis

The molecular structure of a compound provides important information about its properties and reactivity. However, the specific molecular structure analysis for “tert-butyl N-(3-chlorophenyl)carbamate” is not detailed in the sources I found.

Chemical Reactions Analysis

“tert-butyl N-(3-chlorophenyl)carbamate” likely participates in various chemical reactions. For example, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines3. However, the specific chemical reactions involving “tert-butyl N-(3-chlorophenyl)carbamate” are not detailed in the sources I found.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its molecular weight and solubility, can influence its behavior in chemical reactions. However, the specific physical and chemical properties of “tert-butyl N-(3-chlorophenyl)carbamate” are not detailed in the sources I found.

Applications De Recherche Scientifique

1. Catalysis and Synthesis

Tert-butyl N-(3-chlorophenyl)carbamate has been utilized in catalysis and synthesis processes. A study by Storgaard & Ellman (2009) describes its use in the Rhodium-catalyzed enantioselective addition of arylboronic acids to N-Boc arylimines. This process is significant for the preparation of alpha-carbamoyl sulfones, highlighting the role of tert-butyl N-(3-chlorophenyl)carbamate in facilitating complex chemical reactions.

2. Crystallography and Molecular Structure

In the field of crystallography and molecular structure, tert-butyl N-(3-chlorophenyl)carbamate plays a critical role. Baillargeon et al. (2017) Baillargeon et al., 2017 researched its isomorphous crystal structures, focusing on simultaneous hydrogen and halogen bonds on carbonyl. This work contributes to understanding the molecular interactions and structural characteristics of such compounds.

3. Organic Synthesis

In organic synthesis, tert-butyl N-(3-chlorophenyl)carbamate has been shown to be a versatile reagent. For instance, Ortiz, Guijarro, and Yus (1999) Ortiz, Guijarro, & Yus, 1999 detailed its use in α-Aminated methyllithium synthesis via DTBB-catalyzed lithiation. Such methodologies are pivotal in the development of new synthetic pathways for complex organic compounds.

4. Hydrogen Bonding and Molecular Interactions

The study of hydrogen bonding and molecular interactions is another area where tert-butyl N-(3-chlorophenyl)carbamate finds application. Das et al. (2016) Das et al., 2016 explored carbamate derivatives, revealing how hydrogen bonds assemble molecules into three-dimensional architectures. This research enhances the understanding of molecular assembly and interactions.

Safety And Hazards

Safety and hazard information is crucial for handling and working with chemical compounds. However, the specific safety and hazard information for “tert-butyl N-(3-chlorophenyl)carbamate” is not detailed in the sources I found.

Orientations Futures

The future directions of research and applications involving “tert-butyl N-(3-chlorophenyl)carbamate” could be vast, given its potential use in various chemical reactions. However, specific future directions are not detailed in the sources I found.

Please note that this is a high-level analysis based on the information available. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.

Propriétés

IUPAC Name |

tert-butyl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKRPSNCGCLFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277480 | |

| Record name | tert-butyl N-(3-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(3-chlorophenyl)carbamate | |

CAS RN |

5330-63-2 | |

| Record name | NSC2502 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl N-(3-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Nitrophenyl)azo]naphthalen-2-amine](/img/structure/B1594371.png)